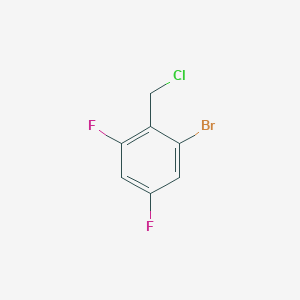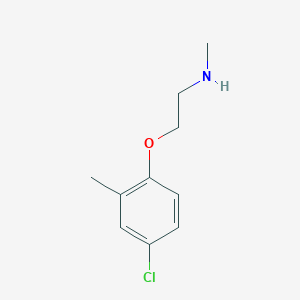
2-(4-Chlor-2-methylphenoxy)-N-methylethanamin
Übersicht
Beschreibung
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” has been investigated using computational methods . The structure is influenced by the presence of a methyl group at position 2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” are not available, it’s worth noting that the compound’s pharmacokinetics suggest poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 199.639 . The drug pharmacokinetics predicted that the compound has poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Wissenschaftliche Forschungsanwendungen
Herbizide ionische Flüssigkeiten
Die Verbindung wird bei der Synthese von herbiziden ionischen Flüssigkeiten verwendet. Diese ionischen Flüssigkeiten enthalten das (4-Chlor-2-methylphenoxy)acetat (MCPA)-Anion und das domiphen-abgeleitete Phenoxyethylammonium-Kation . Die herbizide Aktivität dieser Verbindungen wurde unter Gewächshausbedingungen mit Kornblume (Centaurea cyanus L.) als Testpflanze geprüft .
Synthetische Auxine
Die Verbindung gehört aufgrund ihres Wirkmechanismus zur Gruppe der synthetischen Auxine, die auch als Wachstumsregulatoren bekannt sind . Zu dieser Gruppe von Wirkstoffen gehören auch Herbizide wie Dicamba, Mecoprop und 2, 4-D .
Antitumoraktivität
Ein chlor-substituiertes Analogon von Creasin, Tris(2-hydroxyethyl)ammonium (4-Chlor-2-methylphenoxy)acetat (Chlorocreasin), erwies sich als noch effizienter als physiologisch aktive Substanz und zeigte eine ausgeprägte Antitumoraktivität .
Chemische Synthese
Die Verbindung wird in der chemischen Synthese, Extraktion, Katalyse und elektrochemischen Prozessen verwendet .
Lösungsmittel für Biopolymere
Die Verbindung wird als Lösungsmittel für Biopolymere verwendet, z. B. bei der Auflösung von Cellulose oder der Extraktion von Lignin aus Biomasse sowie bei der Umwandlung in aromatische Verbindungen .
Pharmazeutische Anwendungen
Die Verbindung wird in der pharmazeutischen Industrie verwendet. Die Bioverfügbarkeit von Pharmazeutika, Pflanzenschutzmitteln und Antibiotika wurde durch ihre Umwandlung in ionische Flüssigkeiten verbessert .
Wirkmechanismus
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of phenoxyacetic acids, such as phenol hydroxylases
Cellular Effects
The effects of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific mRNA and proteins . This highlights the potential therapeutic applications of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with enzymes involved in the degradation of chlorophenoxyacetic acids, leading to the formation of metabolites that can further participate in biochemical reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have indicated that the compound’s degradation can be influenced by environmental factors such as soil moisture . This information is vital for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, similar compounds have shown herbicidal activity at specific concentrations, which can be extrapolated to understand the dosage effects of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine .
Metabolic Pathways
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine is involved in various metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenoxyacetic acids
Transport and Distribution
The transport and distribution of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular compartments . This information is vital for designing targeted delivery systems in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWPYDUPVEBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651104 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-50-5 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


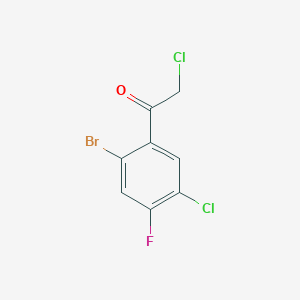
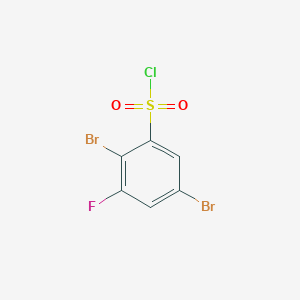
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
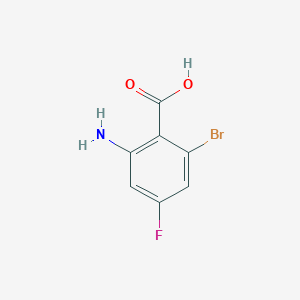
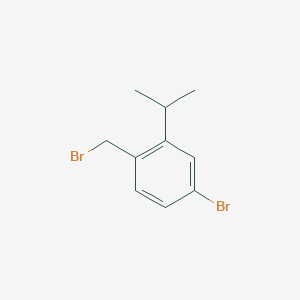
![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

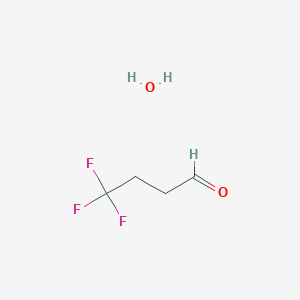
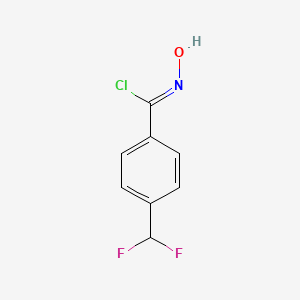
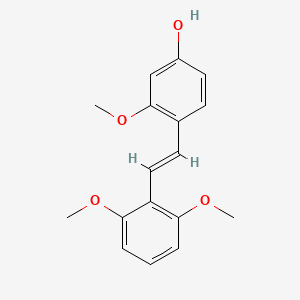
![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)
